N-(tert-Butoxycarbonyl)-L-leucyl-N-methylglycine
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Overview
Description
N-(tert-Butoxycarbonyl)-L-leucyl-N-methylglycine is a compound that features a tert-butyloxycarbonyl (Boc) protecting group. This compound is commonly used in organic synthesis, particularly in peptide synthesis, due to its ability to protect amino groups during chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-Butoxycarbonyl)-L-leucyl-N-methylglycine typically involves the protection of the amino group of L-leucine with a tert-butyloxycarbonyl group. This is achieved by reacting L-leucine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The resulting Boc-protected L-leucine is then coupled with N-methylglycine using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
N-(tert-Butoxycarbonyl)-L-leucyl-N-methylglycine undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA) or hydrochloric acid in methanol.
Coupling Reactions: The compound can participate in peptide coupling reactions to form longer peptide chains.
Common Reagents and Conditions
Major Products Formed
Scientific Research Applications
N-(tert-Butoxycarbonyl)-L-leucyl-N-methylglycine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(tert-Butoxycarbonyl)-L-leucyl-N-methylglycine primarily involves its role as a protecting group in peptide synthesis. The Boc group protects the amino group of L-leucine from unwanted reactions during the synthesis process. Upon completion of the desired reactions, the Boc group can be selectively removed under acidic conditions, revealing the free amine group for further reactions .
Comparison with Similar Compounds
Similar Compounds
N-(tert-Butoxycarbonyl)ethanolamine: Another Boc-protected compound used in organic synthesis.
N,N,N-Tris(tert-butoxycarbonyl)-L-arginine: A Boc-protected arginine derivative used in peptide synthesis.
Uniqueness
N-(tert-Butoxycarbonyl)-L-leucyl-N-methylglycine is unique due to its specific combination of L-leucine and N-methylglycine, making it particularly useful in the synthesis of peptides with specific sequences and properties. Its Boc-protecting group provides stability and selectivity during chemical reactions, making it a valuable tool in organic synthesis .
Properties
CAS No. |
65365-33-5 |
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Molecular Formula |
C14H26N2O5 |
Molecular Weight |
302.37 g/mol |
IUPAC Name |
2-[methyl-[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]acetic acid |
InChI |
InChI=1S/C14H26N2O5/c1-9(2)7-10(12(19)16(6)8-11(17)18)15-13(20)21-14(3,4)5/h9-10H,7-8H2,1-6H3,(H,15,20)(H,17,18)/t10-/m0/s1 |
InChI Key |
XPBJAWHOKBBTCN-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N(C)CC(=O)O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)CC(C(=O)N(C)CC(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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